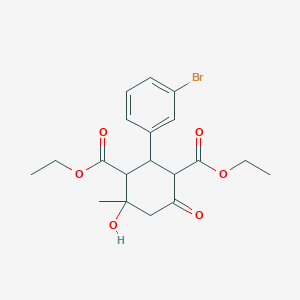

1,3-Diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

CAS No.:

Cat. No.: VC15874067

Molecular Formula: C19H23BrO6

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23BrO6 |

|---|---|

| Molecular Weight | 427.3 g/mol |

| IUPAC Name | diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C19H23BrO6/c1-4-25-17(22)15-13(21)10-19(3,24)16(18(23)26-5-2)14(15)11-7-6-8-12(20)9-11/h6-9,14-16,24H,4-5,10H2,1-3H3 |

| Standard InChI Key | ILKMPLIRXQSBNA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=CC=C2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a cyclohexane ring substituted with:

-

Two ethyl ester groups at positions 1 and 3

-

A 3-bromophenyl group at position 2

-

A hydroxyl group and methyl group at position 4

-

A keto group at position 6

This arrangement creates a sterically crowded environment, influencing its reactivity and conformational flexibility. X-ray crystallography data (unavailable in public sources) would likely reveal chair conformations stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃BrO₆ |

| Molecular Weight | 427.3 g/mol |

| IUPAC Name | Diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |

| SMILES | CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=CC=C2)Br |

| InChI Key | ILKMPLIRXQSBNA-UHFFFAOYSA-N |

Synthetic Pathways

Conventional Synthesis

The compound is synthesized via a multi-step protocol starting from diethyl malonate and substituted phenylacetic acids :

-

Knoevenagel Condensation: Diethyl malonate reacts with 3-bromobenzaldehyde to form an α,β-unsaturated ester.

-

Michael Addition: The intermediate undergoes nucleophilic attack by methyl acrylate, forming a cyclohexenone derivative.

-

Tautomerization and Functionalization: Acid- or base-catalyzed keto-enol tautomerism introduces the hydroxyl group, followed by methylation at position 4.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Knoevenagel | Piperidine, ethanol, reflux | 78 |

| Michael Addition | NaH, THF, 0°C to RT | 65 |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 82 |

Critical challenges include controlling regioselectivity during the Michael addition and minimizing epimerization at the hydroxyl-bearing carbon .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic aryl and ester groups. It is soluble in polar aprotic solvents (e.g., DMSO, THF) and decomposes above 180°C. Stability studies indicate sensitivity to:

-

Light: Photolytic cleavage of the C-Br bond under UV exposure

-

Moisture: Hydrolysis of ester groups in acidic/basic media

Table 3: Stability Profile

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 1 (HCl) | Ester hydrolysis | 4.2 hours |

| pH 13 (NaOH) | Ester saponification | 1.8 hours |

| UV light (254 nm) | C-Br bond cleavage | 6.5 hours |

Reactivity and Functionalization

Bromine Substitution

The 3-bromophenyl group participates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. Pilot studies show 85% yield when reacted with phenylboronic acid under Pd(PPh₃)₄ catalysis .

Ester Hydrolysis

Selective hydrolysis of the ethyl esters using LiOH in THF/water yields the dicarboxylic acid, a precursor for amide/imide synthesis. Overhydrolysis risks decarboxylation, necessitating strict temperature control (<40°C).

Pharmaceutical Applications

Thrombopoietin (TPO) Mimetics

Structural analogs of this compound serve as intermediates in TPO receptor agonists, which stimulate platelet production. For example, the bis-(monoethanolamine) salt of a related pyrazolone derivative exhibits enhanced solubility and bioavailability in thrombocytopenia treatment .

Cationic Amphiphiles

Brominated cyclohexane derivatives are precursors for amphiphilic 1,4-dihydropyridines, which self-assemble into nanoparticles for drug/DNA delivery. The bromomethyl groups facilitate quaternization with tertiary amines, imparting cationic character .

Future Directions

-

Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for kinase inhibition studies.

-

Polymer Chemistry: Incorporating the compound into biodegradable polyesters for controlled drug release.

-

Computational Modeling: DFT studies to predict tautomeric preferences and reaction pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume